4-(2-Oxoethylamino)benzoic acid
Description
4-(2-Oxoethylamino)benzoic acid is a benzoic acid derivative featuring a 2-oxoethylamino substituent at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly for generating heterocyclic systems (e.g., azetidinones, thiazolidinones) and coordination polymers . Its structure enables hydrogen bonding and metal coordination, making it relevant in antimicrobial and anticancer agent development .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-(2-oxoethylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-5-10-8-3-1-7(2-4-8)9(12)13/h1-4,6,10H,5H2,(H,12,13) |
InChI Key |
OVDGWYSLPGTQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
4-(2-(4-(Morpholinosulfonyl)phenylamino)-2-oxoethylamino)benzoic acid (5o)
- Key Differences: Incorporates a morpholinosulfonyl group on the phenyl ring, enhancing electron-withdrawing effects and solubility in polar solvents.
- Biological Relevance : Evaluated as an anti-COVID-19 agent due to improved binding affinity with viral proteases compared to the parent compound .
- Synthesis: Derived from ethyl 4-(2-(4-(morpholinosulfonyl)phenylamino)-2-oxoethylamino)benzoate (5n) via hydrolysis .
4-(2-(4-(3-Carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA)
- Key Differences : Features a 2-hydroxy group on the benzoic acid and a 3-carboxyacrylamido substituent on the phenyl ring.
- Applications: Acts as a heteronuclear bisligand for Cu, Co, Mn, Ni, and Zn coordination polymers, demonstrating enhanced antimicrobial activity compared to 4-(2-oxoethylamino)benzoic acid .
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3)
Physicochemical Properties
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